
1,5-Dibromopentan-D10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromopentane-d10 is a deuterium-labeled version of 1,5-Dibromopentane. The compound has the molecular formula C5D10Br2 and a molecular weight of 240.00 g/mol . Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can be useful in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
1,5-Dibromopentane-d10 is primarily used in scientific research as a labeled compound for tracing and quantitation purposes. Its applications include:
Pharmacokinetics: Deuterium labeling helps in studying the pharmacokinetics and metabolic profiles of drugs by acting as tracers.
Organic Synthesis: It is used in the synthesis of various organic compounds, including spirocyclic pyrrolidones and N-alkylated piperidines.
Biological Studies: The compound serves as a growth supplement for certain marine yeasts like Yarrowia lipolytica.
Wirkmechanismus
Target of Action
1,5-Dibromopentane-d10 is a deuterium-labeled version of 1,5-Dibromopentane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This is due to the fact that deuterium, being a heavier isotope of hydrogen, forms stronger bonds that are less susceptible to metabolic cleavage. This can potentially enhance the metabolic stability of the compound .
Biochemical Pathways
Deuterium-labeled compounds are generally used as tracers in biochemical research, allowing scientists to track the compound’s movement and interactions within biological systems .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development and biochemical research .
Biochemische Analyse
Biochemical Properties
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs
Cellular Effects
The deuterium substitution can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that deuterium substitution can affect the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
1,5-Dibromopentane-d10 can be synthesized through the bromination of pentane-d10. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction conditions must be carefully controlled to ensure the selective bromination at the 1 and 5 positions of the pentane-d10 molecule .
Analyse Chemischer Reaktionen
1,5-Dibromopentane-d10 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
Elimination Reactions: Under basic conditions, 1,5-Dibromopentane-d10 can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of pentene-d10.
Grignard Reactions: It can be used to prepare 1,5-di-Grignard reagents by reacting with magnesium in anhydrous ether.
Vergleich Mit ähnlichen Verbindungen
1,5-Dibromopentane-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,5-Dibromopentane: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
1,4-Dibromobutane: A shorter chain analog that undergoes similar chemical reactions but has different physical properties and applications.
1,6-Dibromohexane: A longer chain analog with similar reactivity but different uses in organic synthesis
Eigenschaften
CAS-Nummer |
1219802-90-0 |
|---|---|
Molekularformel |
C5H10Br2 |
Molekulargewicht |
240.004 |
IUPAC-Name |
1,5-dibromo-1,1,2,2,3,3,4,4,5,5-decadeuteriopentane |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
IBODDUNKEPPBKW-YXALHFAPSA-N |
SMILES |
C(CCBr)CCBr |
Synonyme |
1,5-DIBROMOPENTANE-D10 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


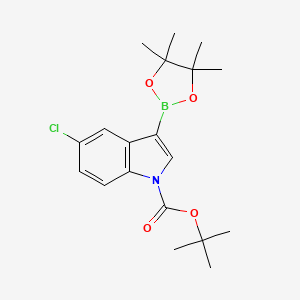
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)


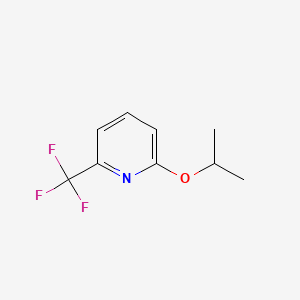

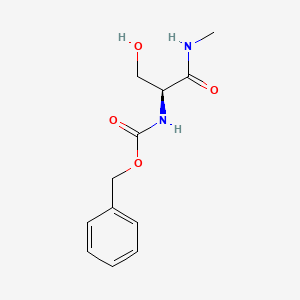
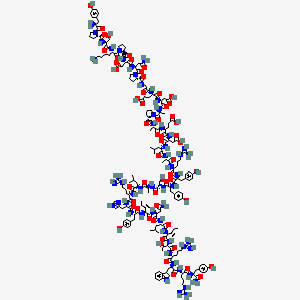

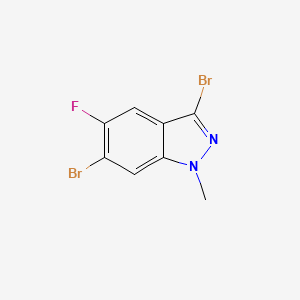

![3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B595960.png)
